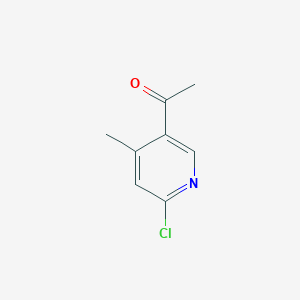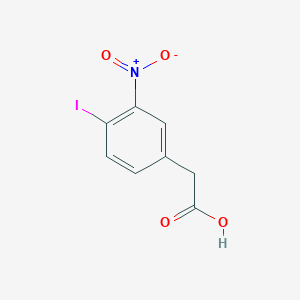![molecular formula C20H30F2N2O10 B13015493 Ethyl8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylatehemioxalate](/img/structure/B13015493.png)
Ethyl8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylatehemioxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 8-fluoro-2-oxa-6-azaspiro[34]octane-8-carboxylatehemioxalate is a synthetic compound with a unique spirocyclic structure It is characterized by the presence of a fluorine atom, an oxa-bridge, and an azaspiro ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylatehemioxalate typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core is formed through an annulation strategy, which involves the cyclization of a suitable precursor. This can be achieved using conventional chemical transformations such as cycloaddition or ring-closing metathesis.
Introduction of Functional Groups: The fluorine atom and the oxa-bridge are introduced through specific reactions. For example, fluorination can be achieved using reagents like Selectfluor, while the oxa-bridge can be formed through an etherification reaction.
Carboxylation: The carboxylate group is introduced via carboxylation reactions, often using carbon dioxide as a reagent.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as employing continuous flow reactors for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylatehemioxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other reactive sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Ethyl 8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylatehemioxalate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties, such as high thermal stability or unique electronic characteristics.
Biological Studies: It is employed in studies investigating the interaction of spirocyclic compounds with biological targets, including enzymes and receptors.
Mecanismo De Acción
The mechanism of action of Ethyl 8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylatehemioxalate involves its interaction with specific molecular targets. The fluorine atom and the spirocyclic structure contribute to its binding affinity and selectivity. The compound may act on enzymes or receptors, modulating their activity through competitive or allosteric inhibition.
Comparación Con Compuestos Similares
Similar Compounds
2-Oxa-6-azaspiro[3.4]octane: This compound shares the spirocyclic core but lacks the fluorine atom and carboxylate group.
8-Fluoro-2-oxa-6-azaspiro[3.4]octane: Similar structure but without the ethyl carboxylate group.
Uniqueness
Ethyl 8-fluoro-2-oxa-6-azaspiro[34]octane-8-carboxylatehemioxalate is unique due to the combination of its fluorine atom, oxa-bridge, and carboxylate group
Propiedades
Fórmula molecular |
C20H30F2N2O10 |
|---|---|
Peso molecular |
496.5 g/mol |
Nombre IUPAC |
ethyl 5-fluoro-2-oxa-7-azaspiro[3.4]octane-5-carboxylate;oxalic acid |
InChI |
InChI=1S/2C9H14FNO3.C2H2O4/c2*1-2-14-7(12)9(10)4-11-3-8(9)5-13-6-8;3-1(4)2(5)6/h2*11H,2-6H2,1H3;(H,3,4)(H,5,6) |
Clave InChI |
NHIVTECSMXYTAL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1(CNCC12COC2)F.CCOC(=O)C1(CNCC12COC2)F.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{3-[(Methylsulfanyl)methyl]oxetan-3-yl}methanol](/img/structure/B13015415.png)
![3-{Bicyclo[1.1.1]pentan-1-yl}bicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B13015426.png)
![Methyl N-boc-4-azaspiro[2.5]octane-7-carboxylate](/img/structure/B13015435.png)



![2-[3-(Benzyloxy)oxetan-3-yl]ethan-1-ol](/img/structure/B13015458.png)

![tert-butyl (2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate](/img/structure/B13015464.png)

![Ethyl 2-(methylthio)-7-oxo-5-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13015466.png)
![4-Methyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid](/img/structure/B13015468.png)
![1-(2,4-Dichloro-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethan-1-one](/img/structure/B13015473.png)

